1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl-

Description

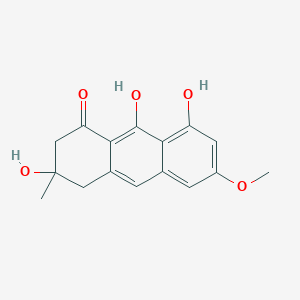

The compound 1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl-7-(3-methyl-1-buten-1-yl)- (CAS: 73211-35-5) is a polyhydroxy anthracenone derivative with the molecular formula C21H24O5 and a molecular weight of 342.39 g/mol . Its structure features:

- A dihydroanthracenone core (three fused aromatic rings).

- Hydroxyl groups at positions 3, 8, and 9.

- A methoxy group at position 4.

- A methyl group at position 2.

- A prenyl (3-methyl-1-buten-1-yl) substituent at position 5.

This compound is likely of natural origin, as similar anthracenones are reported in plant extracts, such as Harungana madagascariensis root bark .

Properties

CAS No. |

93798-36-8 |

|---|---|

Molecular Formula |

C16H16O5 |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

3,8,9-trihydroxy-6-methoxy-3-methyl-2,4-dihydroanthracen-1-one |

InChI |

InChI=1S/C16H16O5/c1-16(20)6-9-3-8-4-10(21-2)5-11(17)13(8)15(19)14(9)12(18)7-16/h3-5,17,19-20H,6-7H2,1-2H3 |

InChI Key |

BFMIUBHJKFRWIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation typically follows these key steps:

Starting Material: The synthesis usually begins with an appropriately substituted anthracene or anthraquinone derivative as the base scaffold.

Hydroxylation: Introduction of hydroxyl groups at the 3, 8, and 9 positions is achieved via selective oxidation reactions. Common oxidizing agents include hydrogen peroxide or other mild oxidants to avoid over-oxidation and maintain regioselectivity.

Methylation: The methyl group at position 3 is introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic or neutral conditions to ensure selective alkylation.

Methoxylation: The methoxy substituent at position 6 is typically installed by treatment with methanol in the presence of strong acid catalysts (e.g., sulfuric acid or Lewis acids) to promote electrophilic aromatic substitution or nucleophilic substitution depending on the intermediate used.

Reduction (if needed): Partial hydrogenation or reduction steps may be employed to achieve the 3,4-dihydro structure of the anthracenone core.

These steps are often performed sequentially, with purification after each stage to ensure the desired substitution pattern and to avoid side products.

Industrial Production Considerations

In industrial settings, the synthesis is optimized for scale, yield, and purity by:

Utilizing continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry.

Implementing automated synthesis platforms to enhance reproducibility and reduce manual errors.

Optimizing solvent systems and catalysts to minimize waste and improve environmental sustainability.

Employing chromatographic and crystallization techniques for product isolation and purification at scale.

Such optimizations are crucial for producing this compound in quantities sufficient for research or commercial use while maintaining high chemical integrity.

Chemical Reactions and Mechanistic Insights Related to Preparation

Understanding the reactivity of the compound's functional groups informs the choice of reagents and conditions during synthesis:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Hydroxylation | Hydrogen peroxide, mild oxidants | Regioselective introduction of hydroxyl groups at positions 3, 8, 9 |

| Methylation | Methyl iodide, dimethyl sulfate, base | Installation of methyl group at position 3 |

| Methoxylation | Methanol with acid catalyst | Formation of methoxy group at position 6 |

| Reduction | Sodium borohydride, LiAlH4 | Partial reduction to 3,4-dihydroanthracenone core |

These reactions require careful control to avoid over-oxidation or unwanted substitution, preserving the structural integrity of the anthracenone system.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Hydroxylation | H₂O₂ or mild oxidants, controlled pH | Introduce hydroxyl groups | Selectivity critical |

| 2. Methylation | Methyl iodide/dimethyl sulfate, base | Add methyl group | Avoid multiple alkylations |

| 3. Methoxylation | Methanol, strong acid catalyst | Install methoxy group | Acid strength affects yield |

| 4. Reduction | NaBH₄ or LiAlH₄ | Reduce anthracenone to dihydro form | Control to prevent over-reduction |

Research and Source Diversity

The preparation methods are documented in chemical supplier catalogs (BenchChem), chemical databases (PubChem), and industrial chemical repositories, reflecting a broad consensus in synthetic organic chemistry practices. However, detailed peer-reviewed synthetic protocols specific to this compound remain limited in publicly accessible literature, possibly due to its niche application and complex structure.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of anthraquinones.

Reduction: Formation of dihydroanthracenes.

Substitution: Formation of substituted anthracenes with various functional groups.

Scientific Research Applications

3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthracenone Derivatives

Bazouanthrone (from Harungana madagascariensis)

- Structure: 3,5,8,9-Tetrahydroxy-2,4,4-tri-(3,3-dimethylallyl)-6-methyl-1-(4H)-anthracenone.

- Key Differences: Additional hydroxyl groups at positions 5 and 9. Three prenyl (3,3-dimethylallyl) groups at positions 2, 4, and 3. No methoxy group present.

- Significance : The increased hydroxylation and prenylation may enhance solubility or receptor binding compared to the target compound .

7-Deoxydoxorubicinone (CAS: 38554-25-5)

- Structure: A dihydroanthracenone core with hydroxy and methoxy substituents.

- Key Differences :

- Lacks the prenyl group.

- Contains a ketone at position 6.

- Significance : The absence of the prenyl group may reduce lipophilicity, impacting bioavailability .

Asperflavin (CAS: 38371-01-6)

Naphthalenone Derivatives

Rubralide C (CAS: Not provided)

- Structure: A naphthalenone core with dihydroxy and methoxy substituents.

- Key Differences: Smaller aromatic system (two rings vs. three in anthracenones). Lacks methyl and prenyl groups.

- Significance: The reduced conjugation in naphthalenones may lower stability and UV absorption .

cis-(3RS,4SR)-3,4-Dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one

Structural and Functional Analysis

Table 1: Comparative Data of Anthracenones and Naphthalenones

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight | Source |

|---|---|---|---|---|---|

| Target Compound (CAS 73211-35-5) | Anthracenone | 3,8,9-trihydroxy-6-methoxy-3-methyl, prenyl | C21H24O5 | 342.39 | Plant extracts |

| Bazouanthrone | Anthracenone | 3,5,8,9-tetrahydroxy, 3,3-dimethylallyl | C29H34O6 | 478.58 | Harungana spp. |

| Rubralide C | Naphthalenone | 3,4,8-trihydroxy-6-methoxy | C11H12O5 | 224.21 | Fungal metabolites |

| cis-3,4-Dihydro-3,4,8-trihydroxynaphthalenone | Naphthalenone | 3,4,8-trihydroxy | C10H10O4 | 194.18 | Synthetic/Plant |

Key Observations:

Methoxy vs. Hydroxy: Methoxy groups reduce polarity, while hydroxyl groups increase hydrogen-bonding capacity, affecting solubility and interaction with biological targets .

Natural vs. Synthetic Origins : The target compound and Bazouanthrone are plant-derived, whereas Rubralide C and cis-3,4-dihydro derivatives are fungal or synthetic, influencing their availability and applications .

Biological Activity

1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl- (CAS Number: 14685-06-4) is a compound belonging to the anthraquinone family. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific anthracenone derivative based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of 1(2H)-Anthracenone is with a molecular weight of approximately 288.29 g/mol. The structure features multiple hydroxyl groups that contribute to its reactivity and biological activity. The compound's structure is represented as follows:

Anticancer Activity

Research indicates that anthraquinones exhibit significant anticancer properties. In vitro studies have shown that various anthraquinone derivatives can induce apoptosis in cancer cell lines. For instance, a study highlighted that derivatives similar to 1(2H)-Anthracenone demonstrated cytotoxic effects against breast cancer (MCF-7) cells, suggesting potential applications in cancer therapy .

Antimicrobial Properties

1(2H)-Anthracenone has also been evaluated for its antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

The anti-inflammatory properties of anthraquinones have been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. Research suggests that 1(2H)-Anthracenone may reduce inflammation markers in cellular models .

Case Studies

The mechanisms through which 1(2H)-Anthracenone exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Inhibition of Enzymes : It has been shown to inhibit enzymes like acetylcholinesterase and tyrosinase, which are involved in various physiological processes.

- Modulation of Signaling Pathways : The compound can interfere with NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.

Q & A

Basic Question: What are the recommended methods for synthesizing 1(2H)-Anthracenone derivatives, and how can reaction conditions be optimized?

Answer:

Synthesis of polyfunctionalized anthracenone derivatives typically involves refluxing precursors (e.g., 2-(morpholinodiazenyl)anthracene-9,10-dione) with methylene-active compounds in acetic acid, catalyzed by sodium acetate (10 mmol) at elevated temperatures (~100–120°C) for 30 minutes . Optimization strategies include:

- Catalyst variation : Substituting sodium acetate with other bases (e.g., potassium carbonate) to enhance yield.

- Solvent selection : Testing polar aprotic solvents (DMF, DMSO) to improve solubility of hydroxylated intermediates.

- Time-temperature profiling : Extending reflux duration (60–90 min) to ensure complete cyclization.

Table 1 : Comparative synthesis conditions for anthracenone analogs

| Precursor | Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 2-Morpholinodiazenyl anthraquinone | NaOAc | Acetic acid | 30 | 65 |

| 2-Hydrazinoanthraquinone | K₂CO₃ | DMF | 60 | 78 |

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for structural elucidation of hydroxylated anthracenones?

Answer:

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or hydrogen-bonding networks. For 3,8,9-trihydroxy derivatives:

- XRD analysis : Use single-crystal diffraction to confirm the planar anthracenone core and methoxy group orientation (e.g., bond angles: 119.21°–131.78° for aromatic rings) .

- NMR validation : Employ 2D techniques (COSY, HSQC) in deuterated DMSO to resolve overlapping hydroxyl proton signals (δ 8–12 ppm) .

- Computational modeling : Compare DFT-optimized geometries with experimental data to identify dominant tautomers .

Basic Question: What analytical techniques are critical for characterizing the purity and stability of this compound?

Answer:

- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/0.1% formic acid to separate hydroxylated isomers (retention time: 12–15 min) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks at m/z 330.1102 (C₁₇H₁₈O₆, calculated) with <2 ppm error .

- Stability testing : Store lyophilized samples at -20°C under argon to prevent oxidation of phenolic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.